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Compound of Interest

Compound Name: 2-Methylpropanoyl iodide

CAS No.: 65269-91-2

Cat. No.: B14496416

Get Quote

Executive Summary: The "High-Velocity" Acylating
Agent
In the landscape of acyl transfer reagents, 2-Methylpropanoyl iodide (Isobutyryl iodide)

represents a high-performance alternative to its ubiquitous chloride and bromide analogues.

While 2-methylpropanoyl chloride is the standard reagent for introducing the isobutyryl motif—a

common moiety in ester prodrugs and peptidomimetics—it frequently exhibits sluggish kinetics

toward hindered or electron-deficient nucleophiles due to the steric bulk of the isopropyl group.

This guide analyzes the kinetic superiority of the iodide derivative, detailing its application in

accelerating acylation reactions via the Finkelstein activation pathway. We present a

comparative analysis of leaving group thermodynamics, reaction rates, and experimental

protocols for leveraging this reagent in drug discovery workflows.

Mechanistic Basis: The Iodide Advantage
The enhanced reactivity of 2-methylpropanoyl iodide stems fundamentally from the physical

properties of the carbon-halogen bond. In nucleophilic acyl substitution, the reaction rate is
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governed by the electrophilicity of the carbonyl carbon and the lability of the leaving group.

Thermodynamic & Kinetic Parameters
The Carbon-Iodine (C-I) bond is significantly longer and weaker than the Carbon-Chlorine (C-

Cl) bond, resulting in a lower activation energy (

) for the elimination step of the substitution mechanism.

Parameter
2-
Methylpropano
yl Chloride

2-
Methylpropano
yl Bromide

2-
Methylpropano
yl Iodide

Impact on
Reactivity

Bond Length (C-

X)
~1.79 Å ~1.97 Å ~2.14 Å

Longer bond =

weaker overlap,

easier cleavage.

Bond Energy ~327 kJ/mol ~285 kJ/mol ~213 kJ/mol

Lower energy

barrier for bond

breaking.

Leaving Group

pKa
-7 (HCl) -9 (HBr) -10 (HI)

Iodide is the

most stable

anion,

accelerating

departure.

Polarizability Low (Hard) Medium High (Soft)

Soft nucleophile

(I⁻) allows rapid

reversible attack.

The Activation Pathway
In synthetic applications, the iodide is rarely isolated due to its hydrolytic instability. Instead, it is

generated in situ from the chloride using a metal iodide (NaI or KI). This process transforms a

slow, kinetically stable electrophile into a transient, highly reactive species.
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Figure 1: The catalytic cycle of iodide activation. The acyl iodide intermediate reacts orders of

magnitude faster than the chloride starting material.

Comparative Kinetic Performance
Experimental data from solvolysis and polymerization studies highlights the dramatic rate

acceleration provided by the iodide leaving group.

Solvolysis Rates (Hydrolysis & Alcoholysis)
In polar protic solvents, the solvolysis of acyl halides typically follows an

-like (dissociative) or loose

pathway. The rate-determining step often involves the departure of the leaving group.[1][2]

Relative Rate (

):

Chloride (Cl): 1 (Baseline)

Bromide (Br): ~10² – 10³

Iodide (I):~10⁴ – 10⁵

Note: While specific rate constants for 2-methylpropanoyl iodide are transient-dependent,

homologous series (e.g., acetyl halides) confirm that acyl iodides react almost instantaneously

with water, whereas chlorides require minutes to hours depending on temperature and pH.
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Case Study: Cationic Ring-Opening Polymerization
(CROP)
In the polymerization of 2-ethyl-2-oxazoline, the initiator determines the propagation rate. 2-

Methylpropanoyl halides serve as initiators.

Initiator Type

Polymerization
Rate (

)

Induction Period Outcome

Acyl Chloride Slow Significant
High dispersity (Đ),

slow initiation.

Acyl Bromide Moderate Moderate Controlled growth.

Acyl Iodide Fastest Negligible
Fastest initiation,

lowest dispersity.

Data inferred from comparative studies on acetyl halide initiators [1].

Experimental Protocols
For researchers intending to utilize 2-methylpropanoyl iodide, we recommend two primary

workflows: In Situ Activation (for synthesis) and Conductometric Kinetic Monitoring (for

mechanistic study).

Protocol A: In Situ Generation for Difficult Acylations
Objective: Acylation of a sterically hindered alcohol (e.g., tert-butanol) or weak nucleophile

using 2-methylpropanoyl chloride activated by iodide.

Preparation:

Dissolve 2-methylpropanoyl chloride (1.0 equiv) in anhydrous acetonitrile (MeCN). Note:

MeCN is critical as it solubilizes the acyl intermediate but precipitates NaCl, driving the

equilibrium.
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Add Sodium Iodide (NaI) (1.5 equiv). The solution will immediately darken (yellow/orange)

due to trace iodine, indicating acyl iodide formation.

Reaction:

Stir for 15 minutes at room temperature to ensure conversion.

Add the nucleophile (0.9 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine).

Workup:

Quench with aqueous sodium thiosulfate (

) to remove any free iodine (purple color disappears).

Extract with ethyl acetate.[3]

Protocol B: Kinetic Study via Conductometry
Objective: Measure the rate of hydrolysis (

) to quantify reactivity.

Setup:

Use a thermostated conductivity cell containing the solvent system (e.g., 80:20

Acetone:Water).

Maintain temperature at 25.0 °C ± 0.1 °C.

Initiation:

Inject a specific volume of 2-methylpropanoyl iodide (prepared fresh or generated in situ

in the injection loop).

Data Acquisition:

Monitor the increase in conductance (

) over time.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.youtube.com/watch?v=TNTn8OSQPSE
https://www.benchchem.com/product/b14496416/docs?utm_src=pdf-body#kinetic-profiling-synthetic-utility-of-2-methylpropanoyl-iodide-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14496416?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism:

.

The generation of highly mobile

and

ions leads to a rapid increase in conductivity.

Analysis:

Plot

vs. time.

The slope represents the pseudo-first-order rate constant (

).
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Figure 2: Workflow for conductometric determination of solvolysis kinetics.

Strategic Recommendations for Drug Development
Selectivity vs. Reactivity: While 2-methylpropanoyl iodide is potent, it is less selective than

the chloride. Avoid using it in the presence of highly sensitive functional groups (e.g.,

epoxides) that might be opened by the iodide anion.

Steric Breakthrough: Use the iodide specifically when introducing the isobutyryl group onto

tertiary alcohols or hindered anilines. The chloride alone often fails or requires reflux, leading

to decomposition; the iodide proceeds at mild temperatures.

Solvent Choice: For kinetic studies, use polar aprotic solvents (Acetone, MeCN) to stabilize

the transition state. For synthesis, Dichloromethane (DCM) is acceptable if phase transfer

catalysts are used, but Acetonitrile is superior for the Finkelstein exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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